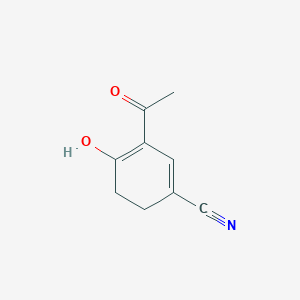
(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and an acetic acid moiety. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Boc Group: The Boc group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with Pyridine: The protected piperidine is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Boc-amino-piperidin-1-yl)-thiophen-3-yl-acetic acid
- (3-Boc-amino-piperidin-1-yl)-naphthalen-2-yl-acetic acid
- (3-Boc-amino-piperidin-1-yl)-thiophen-2-yl-acetic acid
Uniqueness
(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid is unique due to the presence of both the piperidine and pyridine rings, which can confer distinct chemical and biological properties. The combination of these rings with the acetic acid moiety and the Boc-protected amine makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C17H25N3O4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-13-5-4-10-20(11-13)14(15(21)22)12-6-8-18-9-7-12/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,19,23)(H,21,22) |
Clave InChI |
KOVNJSQFKBLESW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



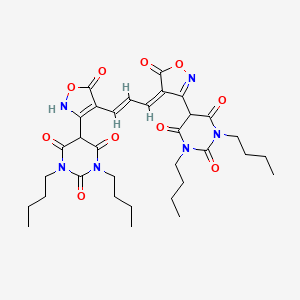


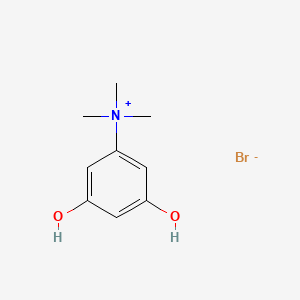

![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)

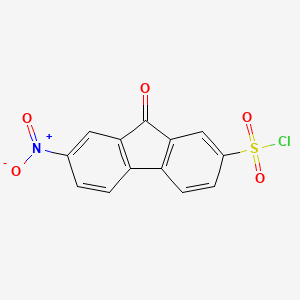

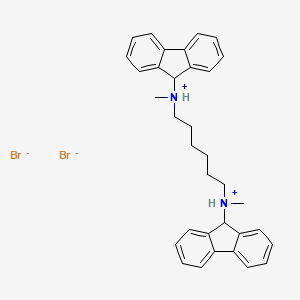
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)

